molecular formula C23H19FN4O3 B2640455 2-[4-(3-环丙基-1,2,4-恶二唑-5-基)-2-氧代-1(2H)-喹啉基]-N~1~-(4-氟-2-甲苯基)乙酰胺 CAS No. 1251671-34-7

2-[4-(3-环丙基-1,2,4-恶二唑-5-基)-2-氧代-1(2H)-喹啉基]-N~1~-(4-氟-2-甲苯基)乙酰胺

货号 B2640455
CAS 编号: 1251671-34-7
分子量: 418.428
InChI 键: YCFXFHFDLYDJPY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups including a 1,2,4-oxadiazole ring, a quinoline ring, and an acetamide group. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-oxadiazoles can generally be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom. Structures of similar compounds were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .

科学研究应用

抗菌和抗癌活性

研究表明,与本化合物具有结构相似性的 1,3,4-恶二唑和喹唑啉酮相关化合物具有抗菌和抗癌潜力。例如,一些喹唑啉酮-1,3,4-恶二唑衍生物的合成和细胞毒性评估显示出对癌细胞系的显着细胞毒性活性,表明它们在癌症治疗中作为治疗剂的潜力 (Hassanzadeh 等人,2019)。类似地,合成了源自环丙沙星的取代的 1,3,4-恶二唑衍生物,并显示出比标准药物环丙沙星更强的抗菌活性,突出了它们在对抗细菌感染中的潜力 (Singhai & Gupta,2019)

合成方法

如各种研究所示,此类复杂分子的合成涉及多步反应。例如,一系列 1,3,4-恶二唑衍生物对人肺肿瘤细胞系表现出抗增殖活性,表明精确的合成方法对于获得具有显着生物活性的化合物的重要性 (Shaharyar 等人,2007)。此外,开发用于创建表现出抗菌和抗原生动物活性的恶二唑衍生物的新型合成路线突出了该化合物在开发新的治疗剂中的相关性 (Patel 等人,2017)

电生理和药理特性

已探索化合物及其衍生物在各种受体上的结合亲和力和活性方面的电生理和药理特性。例如,对具有类似结构基序的化合物莫瑞克坎特进行生化和电生理表征的研究提供了对其在食欲素受体上的作用机制的见解,这可以为针对这些途径的药物开发提供信息,用于治疗睡眠障碍和潜在的其他疾病 (Malherbe 等人,2009)

未来方向

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

属性

IUPAC Name

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O3/c1-13-10-15(24)8-9-18(13)25-20(29)12-28-19-5-3-2-4-16(19)17(11-21(28)30)23-26-22(27-31-23)14-6-7-14/h2-5,8-11,14H,6-7,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFXFHFDLYDJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(4-fluoro-2-methylphenyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。